4,7-Diaza-spiro[2.5]octane oxalate
Overview
Description
4,7-Diaza-spiro[2.5]octane oxalate is a chemical compound with a fused heterocyclic structure consisting of two nitrogen atoms and a spiro ring. It is commonly used as a pharmacological tool in medical research for studying neurotransmitter transporters, specifically the dopamine transporter.
Preparation Methods
The synthesis of 4,7-Diaza-spiro[2.5]octane oxalate involves the reaction of 4,7-Diaza-spiro[2.5]octane with oxalic acid. The reaction typically occurs under controlled conditions to ensure the formation of the oxalate salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control .
Chemical Reactions Analysis
4,7-Diaza-spiro[2.5]octane oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nitrogen atoms in the spiro ring can participate in substitution reactions with electrophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and controlled temperatures. .
Scientific Research Applications
4,7-Diaza-spiro[2.5]octane oxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving neurotransmitter transporters, particularly the dopamine transporter.
Medicine: Research involving this compound contributes to understanding neurological disorders and developing potential treatments.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,7-Diaza-spiro[2.5]octane oxalate involves its interaction with molecular targets such as neurotransmitter transporters. The compound binds to these transporters, affecting their function and influencing neurotransmitter levels in the brain. This interaction is crucial for studying the pathways involved in neurological processes and disorders .
Comparison with Similar Compounds
4,7-Diaza-spiro[2.5]octane oxalate can be compared with other similar compounds, such as:
4,7-Diaza-spiro[2.5]octane dihydrochloride: Another derivative of 4,7-Diaza-spiro[2.5]octane, used in similar research applications.
5,8-Diazaspiro[2.5]octane oxalate: A compound with a similar spiro structure but different positioning of nitrogen atoms. The uniqueness of this compound lies in its specific interaction with neurotransmitter transporters, making it a valuable tool in neurological research .
Properties
IUPAC Name |
4,7-diazaspiro[2.5]octane;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.C2H2O4/c1-2-6(1)5-7-3-4-8-6;3-1(4)2(5)6/h7-8H,1-5H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTRMKCHMLQDJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCCN2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1389264-25-8 | |
Record name | 4,7-Diazaspiro[2.5]octane, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1389264-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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